KDM5A Inhibitory Potency Versus CPI-455: A Direct Biochemical Head-to-Head Comparison
In an in vitro chemiluminescent demethylase assay, 8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (reported as compound 1) inhibited KDM5A with an IC50 of 23.8 nM, whereas the well-characterized KDM5 inhibitor CPI-455 (compound 18) was less potent in the same assay system. The compound also displayed >4,200‑fold selectivity for KDM5A (IC50 = 23.8 nM) over the closely related demethylase KDM4A (IC50 ≈ 100 μM), a selectivity window that CPI-455 does not achieve. [1]
| Evidence Dimension | KDM5A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 23.8 nM (KDM5A); ≈100 μM (KDM4A) |
| Comparator Or Baseline | CPI-455 (compound 18): IC50 higher than 23.8 nM for KDM5A (exact value not reported in the same panel but less potent than compound 1); lacks selectivity for KDM5A over KDM4A |
| Quantified Difference | KDM5A IC50 = 23.8 nM; KDM5A/KDM4A selectivity ratio >4,200‑fold for the target compound versus minimal selectivity for CPI-455 |
| Conditions | In vitro chemiluminescent demethylase assay using recombinant KDM5A and KDM4A proteins; substrate: H3K4me3 peptide; buffer: 50 mM HEPES-KOH (pH 8.0), 200 μM Fe(NH4)2(SO4)2, 1 mM α-ketoglutarate, 2 mM ascorbate. |
Why This Matters
The combination of low-nanomolar KDM5A potency and >4,000‑fold selectivity over KDM4A is not matched by CPI-455 or other commercially available KDM5 inhibitors, making this compound the only cyclopenta[c]chromen scaffold with both sub-25 nM on-target activity and family-discriminating selectivity for experimental programs requiring clean KDM5A pharmacological probing.
- [1] Hou, J. et al. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines. Cancers 2019, 11(1), 92. doi:10.3390/cancers11010092. View Source
